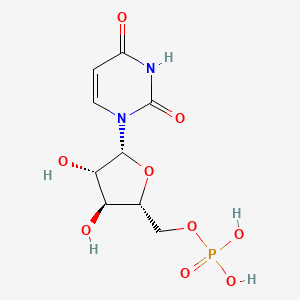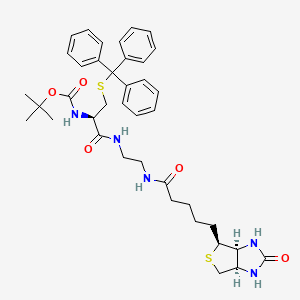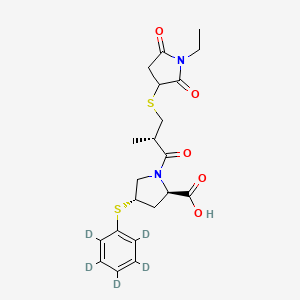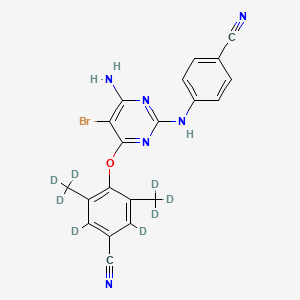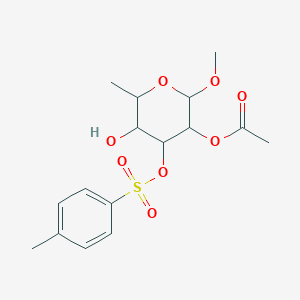
多巴胺 3-β-D-葡萄糖苷酸钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dopamine 3-β-D-Glucuronide Sodium Salt is a compound used in pharmaceutical testing . It is a metabolite of dopamine, a neurotransmitter that plays a significant role in the human nervous system . The compound has a molecular weight of 351.28 and a molecular formula of C14H18NNaO8 .
Chemical Reactions Analysis
While specific chemical reactions involving Dopamine 3-β-D-Glucuronide Sodium Salt are not available, it’s important to note that β-glucuronidase, a type of hydrolase, can catalyze the breakdown of glucuronides . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota, and abnormal changes in its activity are often associated with various diseases .科学研究应用
Neuroscience Research
Dopamine 3-β-D-Glucuronide Sodium Salt is utilized in neuroscience to study the metabolism and action of dopamine, a critical neurotransmitter. It serves as a metabolite marker to understand dopamine’s role in neurological disorders such as Parkinson’s disease, schizophrenia, and addiction . Researchers use it to trace dopamine pathways and analyze its turnover rates, providing insights into the functioning of the dopaminergic system.
Pharmacology
In pharmacology, this compound is used to investigate the efficacy of drugs that target dopamine receptors. It helps in understanding the pharmacokinetics of drugs designed to treat disorders of the central nervous system. By studying its interaction with various medications, scientists can develop better therapeutic agents for conditions like depression and anxiety .
Biochemistry
Dopamine 3-β-D-Glucuronide Sodium Salt is significant in biochemistry for studying enzyme activity, particularly that of UDP-glucuronosyltransferases (UGTs). These enzymes are responsible for the glucuronidation process, which makes various substances more water-soluble and thus easier to excrete. This compound aids in exploring the detoxification processes and metabolic pathways in the body .
Medical Research
In medical research, this salt is pivotal for developing diagnostic tools and methods. It’s used as a biomarker to detect abnormalities in dopamine metabolism, which can indicate the presence of certain diseases. It also has applications in research focused on pain and inflammation, as well as in the study of diseases like Alzheimer’s and Huntington’s .
Clinical Studies
Clinically, Dopamine 3-β-D-Glucuronide Sodium Salt is used in studies to understand the progression of diseases related to dopamine dysregulation. It’s instrumental in clinical trials that assess the impact of new drugs on dopamine levels in patients with diabetes, where dopamine plays a role in glucose homeostasis .
Drug Development
This compound is crucial in the drug development process, especially for neurological and psychiatric conditions. It serves as a reference standard to ensure the quality and consistency of pharmaceuticals. Its role in the development of drugs for stress, anxiety, and addiction is particularly noteworthy .
Proteomics Research
In proteomics, Dopamine 3-β-D-Glucuronide Sodium Salt is used to study protein interactions and signaling pathways involving dopamine. It helps in identifying proteins that bind to dopamine or its metabolites, which can lead to the discovery of new targets for drug therapy .
Sensing Strategies
The compound is also used in the development of sensing strategies for detecting specific enzymes or chemical compounds. For instance, it can be used to study the catalytic activity of β-glucuronidase, an enzyme that plays a role in drug metabolism and disease pathology .
未来方向
While specific future directions for Dopamine 3-β-D-Glucuronide Sodium Salt are not mentioned in the available resources, it’s worth noting that research into dopamine and its metabolites continues to be a significant area of interest. This is particularly true in the context of neurological diseases, given dopamine’s crucial role in the nervous system .
作用机制
Target of Action
Dopamine 3-β-D-Glucuronide Sodium Salt is a metabolite of dopamine . Dopamine is a major transmitter in the extrapyramidal system of the brain, and it plays a crucial role in regulating movement . It acts on dopamine receptors, which include D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors .
Mode of Action
Dopamine, the parent compound, interacts with its receptors to regulate intracellular messenger cascades . Dopamine release from axon terminals may occur through different mechanisms, including action potential propagation-induced membrane depolarization .
Biochemical Pathways
Dopamine is involved in several biochemical pathways. It is synthesized from tyrosine through the actions of the enzymes tyrosine hydroxylase and dopa decarboxylase . Once released into the synaptic cleft, dopamine acts on its receptors and is primarily terminated by its reuptake into the presynaptic terminals .
Pharmacokinetics
Dopamine, the parent compound, is known to have a fast and transient increase in concentrations near the presynaptic terminal following its release .
Result of Action
Dopamine, the parent compound, is known to play a central role in the integration of the reward system, organization of complete motor programs and voluntary movements, and regulation of some endocrine hormone secretion .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dopamine 3-β-D-Glucuronide Sodium Salt involves the glucuronidation of dopamine using glucuronic acid and sodium hydroxide as a catalyst.", "Starting Materials": [ "Dopamine", "Glucuronic acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Dopamine is dissolved in water", "Glucuronic acid is added to the solution", "Sodium hydroxide is added to the solution as a catalyst", "The solution is heated to 60-70°C for 2-3 hours", "The reaction mixture is cooled and neutralized with sodium chloride", "The product is isolated by filtration and dried to obtain Dopamine 3-β-D-Glucuronide Sodium Salt" ] } | |
CAS 编号 |
69975-91-3 |
产品名称 |
Dopamine 3-β-D-Glucuronide Sodium Salt |
分子式 |
C₁₄H₁₈NNaO₈ |
分子量 |
351.28 |
同义词 |
5-(2-Aminoethyl)-2-hydroxyphenyl β-D-Glucopyranosiduronic Acid Sodium Salt; Dopamine-3-O-glucuronide Sodium Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



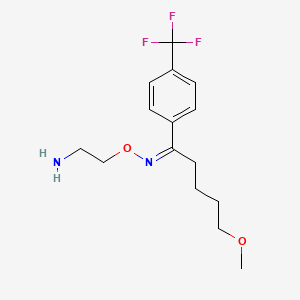
![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)
